molecular formula C11H11NO4 B11716074 4-(4-Methoxybenzyl)oxazolidine-2,5-dione CAS No. 61777-03-5

4-(4-Methoxybenzyl)oxazolidine-2,5-dione

Cat. No.: B11716074
CAS No.: 61777-03-5
M. Wt: 221.21 g/mol
InChI Key: GICUMSRYGYWTGK-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is a derivative of oxazolidine-2,5-dione, which is known for its applications in various fields of chemistry and biology. The compound features a methoxybenzyl group attached to the oxazolidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzyl)oxazolidine-2,5-dione typically involves the reaction of 4-methoxybenzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures (50-60°C) with the addition of a dehydrating agent like thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxybenzyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxybenzyl)oxazolidine-2,5-dione is unique due to the presence of the methoxybenzyl group, which can enhance its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61777-03-5

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO4/c1-15-8-4-2-7(3-5-8)6-9-10(13)16-11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14)

InChI Key

GICUMSRYGYWTGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)OC(=O)N2

Origin of Product

United States

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